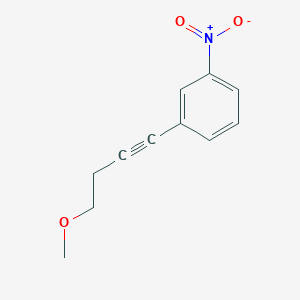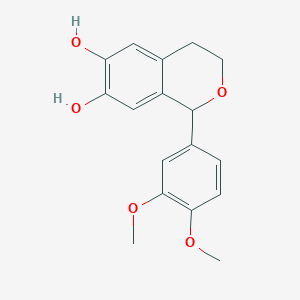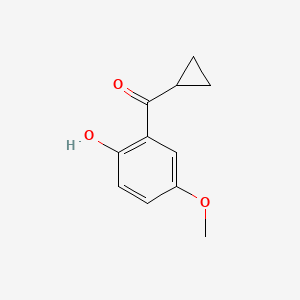![molecular formula C11H11N3S B14192003 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine CAS No. 854375-22-7](/img/structure/B14192003.png)
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a pyridine derivative in the presence of a sulfur source, such as thiourea or elemental sulfur.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Functionalized pyrimidine or pyridine derivatives.
Applications De Recherche Scientifique
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole:
N-Methyl- (5-pyrid-4-ylthien-2-yl)methylamine: This compound features a pyridine ring and a sulfanyl linkage but differs in the presence of a thiophene ring.
Uniqueness
4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is unique due to its specific combination of pyrimidine and pyridine rings linked by a sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
854375-22-7 |
|---|---|
Formule moléculaire |
C11H11N3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-methyl-2-(pyridin-2-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H11N3S/c1-9-5-7-13-11(14-9)15-8-10-4-2-3-6-12-10/h2-7H,8H2,1H3 |
Clé InChI |
VHRADEWTVBQQGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)SCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)


![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
